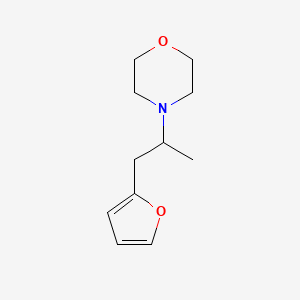
4-(1-(Furan-2-yl)propan-2-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(1-(Furan-2-yl)propan-2-yl)morpholine” is a complex organic molecule. It contains a morpholine ring, which is a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom. Attached to this ring is a propyl group (a three-carbon chain), at the end of which is a furan ring. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the morpholine ring and the furan ring in separate steps, followed by their connection via the propyl linker. The morpholine ring can be synthesized from diethanolamine and chloroacetic acid, while the furan ring can be synthesized via the Paal-Knorr synthesis from 1,4-diketones . The connection of these two rings via a propyl linker would likely involve standard organic chemistry reactions such as nucleophilic substitution or coupling reactions .Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of the morpholine and furan rings, connected by a propyl linker. The morpholine ring is a heterocycle containing one nitrogen atom and one oxygen atom, while the furan ring is an aromatic heterocycle containing one oxygen atom .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. The morpholine ring is known to participate in a variety of reactions, including electrophilic substitutions and reductions. The furan ring, being aromatic, can undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For example, the presence of the polar morpholine ring and the aromatic furan ring would likely make the compound somewhat polar, affecting its solubility in various solvents. The exact properties would need to be determined experimentally .Wirkmechanismus
The mechanism of action of 4-(1-(Furan-2-yl)propan-2-yl)morpholine is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways involved in cell growth and proliferation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation. It has also been found to inhibit the activation of the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. This compound has also been found to inhibit the replication of viruses by interfering with their life cycle. In addition, this compound has been shown to reduce inflammation and oxidative stress, which are associated with several diseases, including cancer and viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
4-(1-(Furan-2-yl)propan-2-yl)morpholine has several advantages as a research tool. It is relatively easy to synthesize and has been shown to exhibit potent biological activity at low concentrations. This compound has also been found to be stable under a range of conditions, making it suitable for use in various assays and experiments. However, this compound also has some limitations. Its mechanism of action is not fully understood, and its effects on normal cells and tissues are not well characterized.
Zukünftige Richtungen
There are several future directions for research on 4-(1-(Furan-2-yl)propan-2-yl)morpholine. One area of interest is the development of this compound derivatives with improved potency and selectivity. Another area of research is the elucidation of the molecular mechanism of this compound action, which could provide insights into its therapeutic potential. Additionally, this compound could be explored for its potential applications in the treatment of other diseases, such as viral infections and inflammatory disorders.
Synthesemethoden
The synthesis of 4-(1-(Furan-2-yl)propan-2-yl)morpholine involves a multi-step process that starts with the reaction of 2-furoic acid with 2-amino-2-methyl-1-propanol to form the corresponding amide. This amide is then subjected to a cyclization reaction with formaldehyde and ammonia to yield this compound. The synthesis of this compound has been reported in several scientific publications, and its purity and identity have been confirmed by various analytical techniques.
Wissenschaftliche Forschungsanwendungen
4-(1-(Furan-2-yl)propan-2-yl)morpholine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of biological activities, including antitumor, antiviral, and antifungal properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to have antiviral activity against several viruses, including HIV and influenza A virus.
Safety and Hazards
The safety and hazards associated with “4-(1-(Furan-2-yl)propan-2-yl)morpholine” would depend on its specific physical and chemical properties, as well as how it is handled and used. As with any chemical, appropriate safety precautions should be taken when handling this compound, including the use of personal protective equipment and proper ventilation .
Eigenschaften
IUPAC Name |
4-[1-(furan-2-yl)propan-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-10(9-11-3-2-6-14-11)12-4-7-13-8-5-12/h2-3,6,10H,4-5,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBNSLXEJLEDEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

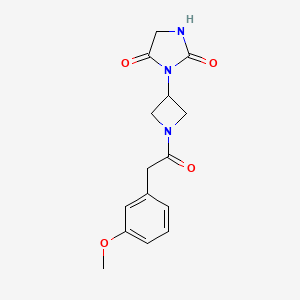
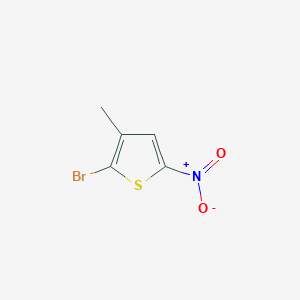
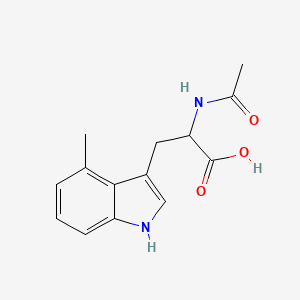
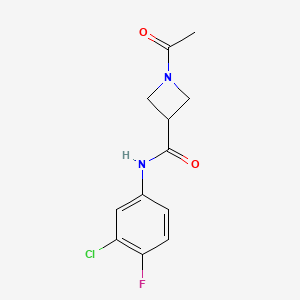
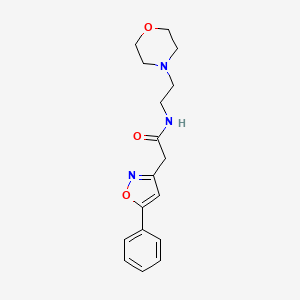
![3-[(3-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2786546.png)
![2,7-Diazaspiro[4.4]nonan-1-one hydrochloride](/img/structure/B2786547.png)
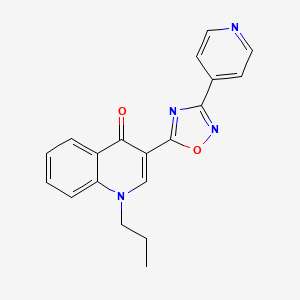
![1-[4-(Aminomethyl)phenyl]piperidin-2-onehydrochloride](/img/structure/B2786549.png)

![(E)-methyl 2-(6-isopropyl-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2786554.png)
![(Z)-ethyl 2-((2-bromobenzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2786557.png)
![4-ethyl-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2786558.png)
![4-benzyl-3-[(2-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2786560.png)